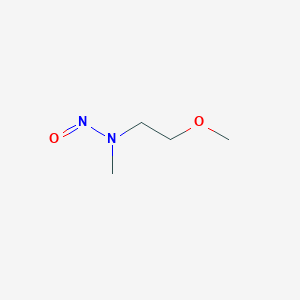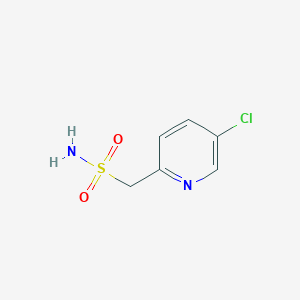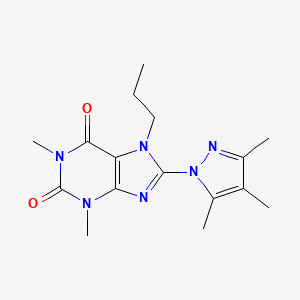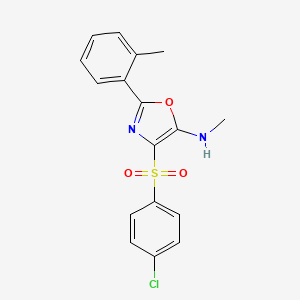
(2-Methoxyethyl)(methyl)nitrosoamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxyethyl)(methyl)nitrosoamine” is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 . It is also known by its IUPAC name, N-(2-methoxyethyl)-N-methylnitrous amide .
Synthesis Analysis
Nitrosamines, including “(2-Methoxyethyl)(methyl)nitrosoamine”, are synthesized by nitrosation, a process that involves the reaction of secondary amines with nitrite under acidic conditions . Various methods have been developed for the efficient N-nitrosation of secondary amines .Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)(methyl)nitrosoamine” is characterized by the presence of a nitroso group (N=O) attached to two alkyl groups . The InChI code for this compound is 1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 .Chemical Reactions Analysis
Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either .Physical And Chemical Properties Analysis
“(2-Methoxyethyl)(methyl)nitrosoamine” is a liquid at room temperature . The physical properties of nitrosamines depend on the nature of the substituent groups .Aplicaciones Científicas De Investigación
Chemical Research
(2-Methoxyethyl)(methyl)nitrosoamine is a chemical compound with the molecular formula C4H10N2O2 . It has a molecular weight of 118.14 . This compound could be used in chemical research, particularly in studies involving nitrosoamines.
Pharmaceutical Manufacturing
Nitrosamines, including (2-Methoxyethyl)(methyl)nitrosoamine, have been found in pharmaceutical products . They can form during the manufacturing process due to the presence of certain precursors . However, due to their potential carcinogenic effects, the presence of nitrosamines in pharmaceuticals is a significant concern, and efforts are made to control their levels .
Risk Assessment and Control Strategy in Drug Products
The presence of nitrosamines in drug products has led to the development of risk assessment and control strategies . These strategies aim to identify key risk factors for nitrosamine formation and provide effective control measures to keep them below acceptable daily intake limits . For example, the formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .
Excipient Manufacturing
Nitrosamines or their precursors may be present in any component of the finished dosage form . Therefore, excipient manufacturing pathways must be extensively studied to identify probable excipient components that may contribute to nitrosamine formation .
Safety And Hazards
Direcciones Futuras
The recent discovery of nitrosamine impurities in various pharmaceutical products has led to increased scrutiny and regulatory guidance . Future research will likely focus on preventing nitrosamine contamination, developing more effective detection methods, and understanding the full extent of nitrosamine toxicity .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIPLEQWKIKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(methyl)nitrosoamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)


